In-Depth Technical Guide to H-D-Glu(OBzl)-OH: Physical and Chemical Properties
In-Depth Technical Guide to H-D-Glu(OBzl)-OH: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of H-D-Glu(OBzl)-OH, also known as D-Glutamic acid γ-benzyl ester. This compound is a crucial building block in peptide synthesis and a valuable intermediate in the development of novel therapeutics. This document summarizes its key characteristics, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
H-D-Glu(OBzl)-OH is a derivative of the non-proteinogenic amino acid D-glutamic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This strategic protection prevents unwanted side reactions during peptide coupling processes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for H-D-Glu(OBzl)-OH.
| Identifier | Value | Source |
| CAS Number | 2578-33-8 | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [3] |
| IUPAC Name | (2R)-2-amino-5-(benzyloxy)-5-oxopentanoic acid |
| Physical Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176 °C | [5] |
| Boiling Point (Predicted) | 426.1 ± 45.0 °C | [5] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Experimental Protocols
Synthesis of D-Glutamic Acid γ-Benzyl Ester
The synthesis of the L-isomer, γ-benzyl L-glutamate, is well-documented and can be adapted for the D-enantiomer. A common method involves the direct esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is heated, and water is removed to drive the reaction to completion. The product is then precipitated, collected by filtration, and purified by recrystallization.
General Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of hot water.
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Filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.
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Collect the purified crystals by filtration.
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Wash the crystals with cold water and then a non-polar solvent like diethyl ether or acetone.
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Dry the crystals under vacuum.
Purity and Enantiomeric Excess Determination by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the purity and enantiomeric excess of chiral compounds like H-D-Glu(OBzl)-OH.
General Chiral HPLC Protocol:
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Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often effective for separating amino acid enantiomers.[6]
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol, methanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
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Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the D- and L-enantiomers will differ, allowing for their quantification and the determination of enantiomeric excess.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the chemical structure of H-D-Glu(OBzl)-OH.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the benzyl group, the glutamic acid backbone, and the free amine and carboxylic acid groups. While specific spectral data for the D-isomer is not provided in the search results, the spectra would be identical to the L-isomer, with the key difference being the compound's optical rotation.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch (carboxylic acid): Broadband in the region of 3300-2500 cm⁻¹
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N-H stretch (amine): Around 3300-3000 cm⁻¹
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C=O stretch (ester and carboxylic acid): Strong absorptions around 1730 cm⁻¹ and 1710 cm⁻¹, respectively.
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C-O stretch (ester and carboxylic acid): In the fingerprint region, typically between 1300-1000 cm⁻¹.
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Aromatic C-H and C=C stretches: Characteristic peaks for the benzyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity. The exact mass can be used to verify the elemental composition.
Mandatory Visualizations
As a synthetic intermediate, H-D-Glu(OBzl)-OH is not directly involved in signaling pathways. The following diagram illustrates a logical workflow for its synthesis and characterization based on the methodologies described above.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. H-D-Glu-OBzl | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-D-Glu-OBzl | CAS#:79338-14-0 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
